REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:26]=[CH:25][CH:24]=[C:23]([CH3:27])[C:3]=1[CH2:4][NH:5][C:6]1[C:7]2[N:8]([C:18]([CH3:22])=[C:19]([CH3:21])[N:20]=2)[CH:9]=[C:10]([C:12](OC(C)C)=[O:13])[CH:11]=1.[CH2:28]([CH2:30][NH2:31])[OH:29].N12CCCN=C1CCCCC2>CO>[CH3:21][C:19]1[N:20]=[C:7]2[C:6]([NH:5][CH2:4][C:3]3[C:23]([CH3:27])=[CH:24][CH:25]=[CH:26][C:2]=3[CH3:1])=[CH:11][C:10]([C:12]([NH:31][CH2:30][CH2:28][OH:29])=[O:13])=[CH:9][N:8]2[C:18]=1[CH3:22]
|
Name
|
Isopropyl 8-[(2,6-dimethylbenzyl)amino]-2.3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(CNC=2C=3N(C=C(C2)C(=O)OC(C)C)C(=C(N3)C)C)C(=CC=C1)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed over night
|
Type
|
FILTRATION
|
Details
|
The solid product was filtered off
|
Type
|
WASH
|
Details
|
washed with methanol (15 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C2N(C=C(C=C2NCC2=C(C=CC=C2C)C)C(=O)NCCO)C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:26]=[CH:25][CH:24]=[C:23]([CH3:27])[C:3]=1[CH2:4][NH:5][C:6]1[C:7]2[N:8]([C:18]([CH3:22])=[C:19]([CH3:21])[N:20]=2)[CH:9]=[C:10]([C:12](OC(C)C)=[O:13])[CH:11]=1.[CH2:28]([CH2:30][NH2:31])[OH:29].N12CCCN=C1CCCCC2>CO>[CH3:21][C:19]1[N:20]=[C:7]2[C:6]([NH:5][CH2:4][C:3]3[C:23]([CH3:27])=[CH:24][CH:25]=[CH:26][C:2]=3[CH3:1])=[CH:11][C:10]([C:12]([NH:31][CH2:30][CH2:28][OH:29])=[O:13])=[CH:9][N:8]2[C:18]=1[CH3:22]
|
Name
|
Isopropyl 8-[(2,6-dimethylbenzyl)amino]-2.3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(CNC=2C=3N(C=C(C2)C(=O)OC(C)C)C(=C(N3)C)C)C(=CC=C1)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed over night
|
Type
|
FILTRATION
|
Details
|
The solid product was filtered off
|
Type
|
WASH
|
Details
|
washed with methanol (15 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C2N(C=C(C=C2NCC2=C(C=CC=C2C)C)C(=O)NCCO)C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |